molecular formula C12H10F6N2S B11485022 1-[3,5-Bis(trifluoromethyl)phenyl]-3-prop-2-en-1-ylthiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-prop-2-en-1-ylthiourea

Cat. No.: B11485022
M. Wt: 328.28 g/mol
InChI Key: GASTZCPNGDNQDL-UHFFFAOYSA-N
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Description

1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE: Similar in structure but contains an isocyanate group instead of a thiourea moiety.

    3,5-BIS(TRIFLUOROMETHYL)PHENYL UREA: Contains a urea group instead of a thiourea group.

    3,5-BIS(TRIFLUOROMETHYL)PHENYL AMINE: Contains an amine group instead of a thiourea group.

Uniqueness

1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA is unique due to the presence of both trifluoromethyl groups and a thiourea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the thiourea moiety contributes to its reactivity and potential biological activities .

Properties

Molecular Formula

C12H10F6N2S

Molecular Weight

328.28 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H10F6N2S/c1-2-3-19-10(21)20-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h2,4-6H,1,3H2,(H2,19,20,21)

InChI Key

GASTZCPNGDNQDL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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